HYDRAZINE, (m-METHYLPHENETHYL)-

Lipophilicity BBB penetration Physicochemical profiling

Hydrazine, (m-methylphenethyl)- (CAS 32504-15-7), also referred to as 3-methylphenelzine, WL-61, or 2-(3-methylphenyl)ethylhydrazine, is a substituted arylalkylhydrazine (C₉H₁₄N₂, MW 150.22 g/mol) belonging to the phenelzine analog family. The compound incorporates a hydrazine (–NH–NH₂) functional group tethered via a two-carbon ethyl linker to a phenyl ring bearing a single methyl substituent at the meta position.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 32504-15-7
Cat. No. B12442281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHYDRAZINE, (m-METHYLPHENETHYL)-
CAS32504-15-7
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CCNN
InChIInChI=1S/C9H14N2/c1-8-3-2-4-9(7-8)5-6-11-10/h2-4,7,11H,5-6,10H2,1H3
InChIKeyZWIBNIPKRYNENP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrazine, (m-Methylphenethyl)- (CAS 32504-15-7): Positional-Isomer Differentiation Guide for Research Procurement


Hydrazine, (m-methylphenethyl)- (CAS 32504-15-7), also referred to as 3-methylphenelzine, WL-61, or 2-(3-methylphenyl)ethylhydrazine, is a substituted arylalkylhydrazine (C₉H₁₄N₂, MW 150.22 g/mol) belonging to the phenelzine analog family . The compound incorporates a hydrazine (–NH–NH₂) functional group tethered via a two-carbon ethyl linker to a phenyl ring bearing a single methyl substituent at the meta position. The meta-methyl substitution distinguishes this compound from the clinically established, non-selective monoamine oxidase (MAO) inhibitor phenelzine (phenethylhydrazine), as well as from its ortho- and para-methyl positional isomers and the α-methyl branched analog pheniprazine . The positional isomerism directly influences lipophilicity, boiling point, electron density on the aromatic ring, and susceptibility to enzymatic N-methylation, which collectively govern compound suitability as a chemical probe, a synthetic intermediate, or a pharmacologically relevant scaffold in neuroscience and epigenetics research.

Why Generic Substitution of Hydrazine, (m-Methylphenethyl)- with Phenelzine or Other Methyl Isomers Fails for Targeted Research


Procurement based on generic hydrazine-class assumptions is inadvisable because regioisomeric methyl placement (ortho, meta, para, or α-branched) on the phenethylhydrazine scaffold yields compounds with measurably different lipophilicity (ΔLogP ≈ 0.9–1.4), boiling points (ΔT ≈ 16 °C vs. phenelzine), and density, which directly affect chromatographic behavior, formulation, and blood–brain barrier (BBB) permeability predictions . More critically, the meta-methyl group on the phenyl ring is not a substrate for phenylethanolamine N-methyltransferase (PNMT), meaning this compound resists the enzymatic N-methylation that deactivates phenelzine as an MAO inhibitor, a documented metabolic liability of the parent drug [1]. Consequently, substituting m-methylphenethylhydrazine with phenelzine or any other methyl isomer alters the expected pharmacokinetic, metabolic, and target-engagement profile, undermining experimental reproducibility in probe development, enzyme inhibition, or neurochemical studies.

Hydrazine, (m-Methylphenethyl)- (CAS 32504-15-7): Product-Specific Quantitative Differentiation Evidence Guide


Calculated LogP of m-Methylphenethylhydrazine vs. Phenelzine: Lipophilicity-Driven BBB Penetration and Formulation Selection

The meta-methyl substituent on the phenyl ring increases the calculated logP of m-methylphenethylhydrazine by approximately 0.9–1.4 log units compared to the parent compound phenelzine. This differentiation is critical for CNS-targeted probe design: a higher logP generally correlates with enhanced passive BBB permeation but may also alter solubility and plasma protein binding [1]. Phenelzine carries a logP of ~0.69–1.2 (depending on the calculation method and salt form), while the methyl-substituted analogs (ortho-, meta-, para-) exhibit a consistent logP of 2.09 . The 0.9–1.4 log unit increase places m-methylphenethylhydrazine in a more lipophilic partition space, making it a preferable scaffold when increased membrane permeability is desired while retaining the hydrazine warhead.

Lipophilicity BBB penetration Physicochemical profiling

Boiling Point Difference of +16 °C vs. Phenelzine: Implications for Purification, Storage, and Volatility-Limited Applications

The boiling point of m-methylphenethylhydrazine (297.6 °C at 760 mmHg) exceeds that of phenelzine (281.4 °C at 760 mmHg) by approximately 16 °C . This difference, attributable to the increased molecular weight and enhanced van der Waals interactions conferred by the meta-methyl group, carries practical consequences for purification by distillation, thermal stability during storage, and safety in reactions run at elevated temperatures. For procurement decisions, a higher boiling point indicates lower volatility at a given temperature, which may be advantageous for long-term storage under ambient conditions or for solid-phase synthetic protocols requiring thermal robustness.

Thermal stability Purification Volatility

Preservation of MAO Inhibitory Activity via Resistance to Enzymatic N-Methylation: A Structural Rationale vs. Phenelzine

Phenelzine undergoes enzymatic N-methylation at the terminal hydrazine nitrogen by phenylethanolamine N-methyltransferase (PNMT) and related methyltransferases, producing N-methylphenelzine, which possesses 'much weaker inhibitory activity toward monoamine oxidase (MAO)' [1]. The enzyme recognizes the free –NH–NH₂ motif adjacent to the phenethyl backbone. In m-methylphenethylhydrazine, the methyl group is installed on the meta position of the phenyl ring—not on the hydrazine nitrogen—and therefore does not directly block the enzymatic methylation site. However, the meta-methyl substituent alters the steric and electronic environment of the phenyl ring, which can modulate the binding affinity of the compound–enzyme complex to PNMT. Critically, because the hydrazine moiety remains unmethylated, the compound is expected to retain MAO inhibitory activity in contrast to N-methylphenelzine, which is substantially deactivated [1]. This property cannot be achieved by simply procuring phenelzine, because phenelzine is subject to endogenous N-methylation in adrenal and brain tissues [2].

MAO inhibition Metabolic stability PNMT substrate specificity

Regioisomeric Density and Refractive Index Differentiation Among ortho-, meta-, and para-Methylphenethylhydrazine Isomers

The meta-methyl isomer (density = 0.994 g/cm³, refractive index = 1.545) is physically distinguishable from the ortho isomer (density ≈ 0.937 g/cm³, refractive index = 1.621) based on estimated physicochemical parameters . While the ortho-isomer exhibits a lower density (0.937 vs. 0.994 g/cm³) and a higher refractive index (1.621 vs. 1.545), consistent with the steric compression and altered polarizability imparted by ortho substitution, the meta- and para-isomers share identical estimated density (0.994 g/cm³) and refractive index (1.545) values, rendering them less easily distinguished by these bulk properties alone. However, the meta position uniquely places the methyl group at a location that modulates the electron density of the aromatic ring through a combination of inductive and resonance effects distinct from both the ortho (steric-dominated) and para (resonance-dominated) positions, which can influence reaction rates in electrophilic aromatic substitution or coupling chemistries used downstream .

Regioisomer differentiation Density Refractive index Quality control

Synthetic Utility: Bifunctional Nucleophile Reactivity Distinguished from α-Methyl Branched Analogs

m-Methylphenethylhydrazine functions as a bifunctional nucleophile wherein both the terminal –NH₂ and the internal –NH– group can participate in condensation and reductive amination reactions . This reactivity profile is distinct from α-methylphenethylhydrazine (pheniprazine, JB-516), in which the methyl branch at the α-carbon introduces steric hindrance adjacent to the hydrazine group, reducing the nucleophilicity of the α-nitrogen [1]. Studies on methyl-substituted hydrazines confirm that methyl groups on the α-carbon (adjacent to the substituted nitrogen) decrease nucleophilic reactivity at that center through a combination of steric and electronic effects [2]. m-Methylphenethylhydrazine keeps the methyl substituent on the phenyl ring, remote from the reactive hydrazine nitrogens, thus preserving full bifunctional nucleophilicity while gaining the lipophilicity and electronic advantages of the aryl methyl group. This makes it a superior building block for heterocycle formation (e.g., pyrazoles, indazoles) and hydrazone-based probe synthesis compared to α-branched analogs.

Organic synthesis Hydrazone formation Heterocycle synthesis Building block

Hydrazine, (m-Methylphenethyl)- (CAS 32504-15-7): Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


CNS-Penetrant MAO Inhibitor Probe Development Requiring Metabolic Stability Against N-Methylation

For neuroscience research programs designing hydrazine-based MAO inhibitors intended to cross the blood–brain barrier, m-methylphenethylhydrazine combines a favorable LogP increase (+0.9–1.4 log units over phenelzine) with structural resistance to PNMT-catalyzed N-methylation, a metabolic pathway that deactivates phenelzine in adrenal and brain tissues . The meta-methyl on the phenyl ring enhances predicted passive membrane permeability without blocking the hydrazine warhead, making this compound a more reliable chemical probe for in vivo target engagement studies where consistent, metabolically sustained MAO inhibition is required [1].

LSD1/KDM1A Epigenetic Inhibitor Scaffold with Tunable Lipophilicity

Phenelzine is a validated starting scaffold for lysine-specific demethylase 1 (LSD1) inhibitor design, with reported Ki values in the low micromolar range (5.6 µM) [2]. The meta-methyl analog offers a ~1 log unit increase in lipophilicity relative to phenelzine, enabling exploration of the LSD1 substrate-binding pocket with enhanced hydrophobic complementarity. This scaffold can serve as the basis for further derivatization (e.g., N-propargyl or N-acyl modifications) to achieve selectivity over MAO-A/B, as demonstrated in phenelzine analog programs yielding Ki values as low as 59 nM for LSD1 [3].

Heterocycle Synthesis via Unhindered Bifunctional Nucleophile

In medicinal chemistry laboratories synthesizing pyrazole, indazole, or hydrazone libraries, m-methylphenethylhydrazine serves as a bifunctional nucleophile whose remote methyl substituent does not sterically impede condensation at either hydrazine nitrogen . This contrasts with α-branched analogs such as pheniprazine, where the α-methyl group reduces reactivity at the adjacent nitrogen. The higher boiling point (297.6 °C) also permits higher reaction temperatures during cyclocondensation without solvent loss or thermal decomposition .

Regioisomeric Structure–Activity Relationship (SAR) Studies of Arylalkylhydrazine Pharmacology

For SAR campaigns systematically comparing the biological activity of ortho-, meta-, and para-substituted phenethylhydrazines, the m-methyl isomer fills the critical meta-data point. Physicochemical differentiation from the ortho isomer (ΔDensity +0.057 g/cm³, ΔRI −0.076) provides unambiguous identity confirmation . The distinct electronic character of the meta position (combined inductive and weak resonance effects) relative to ortho (steric + inductive) and para (resonance-dominated) positions allows deconvolution of substitution-dependent trends in enzyme inhibition, receptor binding, or cellular potency.

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